molecular formula C8H10N2O3 B3388370 2-(2-Hydroxy-4,6-dimethylpyrimidin-5-yl)acetic acid CAS No. 872107-91-0

2-(2-Hydroxy-4,6-dimethylpyrimidin-5-yl)acetic acid

Cat. No.: B3388370
CAS No.: 872107-91-0
M. Wt: 182.18 g/mol
InChI Key: BZHPNUFOKOBIBV-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-4,6-dimethylpyrimidin-5-yl)acetic acid ( 872107-91-0) is a high-purity pyrimidine derivative supplied for research and development purposes. This compound, with a molecular formula of C8H10N2O3 and a molecular weight of 182.18 g/mol, is a solid that should be stored sealed in a dry environment at 2-8°C . As a building block in organic synthesis, it serves as a valuable precursor for the development of more complex molecules, particularly in pharmaceutical and agrochemical research . Please consult the Safety Datasheet for detailed handling instructions. This product is intended for research use only and is not intended for diagnostic or therapeutic uses. The following suppliers offer this compound, though availability may vary: the product is listed by BLD Pharmatech but may be temporarily out of stock .

Properties

IUPAC Name

2-(4,6-dimethyl-2-oxo-1H-pyrimidin-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-4-6(3-7(11)12)5(2)10-8(13)9-4/h3H2,1-2H3,(H,11,12)(H,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHPNUFOKOBIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=O)N1)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401211694
Record name 1,2-Dihydro-4,6-dimethyl-2-oxo-5-pyrimidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872107-91-0
Record name 1,2-Dihydro-4,6-dimethyl-2-oxo-5-pyrimidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872107-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-4,6-dimethyl-2-oxo-5-pyrimidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. standard organic synthesis techniques and equipment would be utilized to produce this compound in larger quantities if needed.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-4,6-dimethylpyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methyl and hydroxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate these transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. It is used as a reagent in various organic reactions due to its functional groups that allow for diverse chemical modifications.

Medicine

The compound has been investigated for its therapeutic properties. Its structural similarity to known chemotherapeutic agents suggests potential in drug development. For example:

  • Pyrimidine derivatives are recognized for their roles in cancer treatment (e.g., sunitinib and sorafenib) .
  • Ongoing research explores its efficacy as a precursor in synthesizing pharmaceutical compounds targeting specific diseases .

Industry

In industrial applications, this compound is utilized as a non-ionic organic buffering agent in biological experiments and processes. Its ability to stabilize pH levels makes it valuable in various formulations where consistent pH is critical .

Case Studies

  • Buffering Capacity in Cell Cultures:
    A study demonstrated that incorporating this compound into cell culture media effectively maintained physiological pH levels (6–8.5), essential for optimal cellular metabolism and enzyme function .
  • Potential Antimicrobial Activity:
    Initial investigations into the antimicrobial properties of similar pyrimidine derivatives indicate that compounds like this compound may inhibit bacterial growth through interactions with vital biochemical pathways .

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-4,6-dimethylpyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and acetic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The pyrimidine ring may also interact with nucleic acids and other biomolecules, influencing various biological processes.

Comparison with Similar Compounds

Substituent Variations at Position 2

The functional group at position 2 significantly influences the compound’s polarity, solubility, and reactivity:

Compound Name Position 2 Substituent Key Properties
2-(2-Hydroxy-4,6-dimethylpyrimidin-5-yl)acetic acid Hydroxyl (-OH) High polarity; strong hydrogen-bond donor/acceptor; acidic (pKa ~3–4)
2-(2-Ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid Ethyl (-CH2CH3) Increased hydrophobicity; reduced solubility in polar solvents
2-(2-Amino-4,6-dimethylpyrimidin-5-yl)acetic acid Amino (-NH2) Basic character (pKa ~9–10); enhanced hydrogen-bonding capacity
2-(2-Phenylpyrimidin-5-yl)acetic acid Phenyl (-C6H5) Aromatic interactions; planar structure; low water solubility

Impact :

  • Alkyl groups (ethyl, sec-butyl) : Improve lipid solubility, favoring membrane permeability in biological systems.
  • Amino group: Introduces basicity, enabling interactions with acidic biological targets.
  • Phenyl group : Facilitates π-π stacking in materials science or receptor-binding applications.

Physicochemical Properties

Key molecular data for selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Notable Features
This compound C9H12N2O3* 196.20 High polarity due to -OH and -COOH groups
2-(2-Ethyl-4,6-dimethylpyrimidin-5-yl)acetic acid C10H14N2O2 194.23 Lower melting point (predicted) vs. hydroxyl analog
2-(2-Amino-4,6-dimethylpyrimidin-5-yl)acetic acid C8H11N3O2 181.19 Zwitterionic potential in aqueous solutions
2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid C8H7N3O4 209.16 Electron-withdrawing cyano and dioxo groups; reduced stability

Biological Activity

2-(2-Hydroxy-4,6-dimethylpyrimidin-5-yl)acetic acid, also known as 4-Hydroxy-2,6-dimethylpyrimidin-5-yl acetic acid, is an organic compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol. This compound features a pyrimidine ring with hydroxyl and methyl substitutions, which contributes to its unique biological activity and potential applications in biochemical research.

Biological Activity

Research indicates that this compound exhibits significant biological activity that can influence various cellular processes. Its primary roles include:

The mechanism of action for this compound involves its interactions with specific molecular targets:

  • Hydrogen Bonding : The presence of hydroxyl and carboxylic groups allows the compound to engage in hydrogen bonding with proteins.
  • Ionic Interactions : The acetic acid moiety can participate in ionic interactions that may affect protein conformation and function.
  • Influence on Enzyme Activity : By modulating the activity of enzymes through structural interactions, this compound may impact metabolic pathways significantly.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4-Hydroxy-pyrimidine-5-acetic acidC7H8N2O3Lacks methyl substitutions at positions 4 and 6
2-Amino-4,6-dimethylpyrimidineC7H10N4Contains amino group instead of hydroxyl
4-Methylthio-pyrimidine acetic acidC8H10N2O3SFeatures a thioether group instead of hydroxyl
5-Methyl-pyrimidine acetic acidC7H9N3O3Contains nitrogen substitutions affecting reactivity

The unique combination of hydroxyl and methyl groups in this compound contributes to its distinctive buffering capacity and potential applications in biochemistry.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are sparse, relevant findings from broader research on pyrimidine derivatives provide insights into its potential applications:

Q & A

Q. What synthetic routes are recommended for preparing 2-(2-Hydroxy-4,6-dimethylpyrimidin-5-yl)acetic acid?

  • Methodological Answer : Synthesis typically involves condensation reactions of pyrimidine precursors with acetic acid derivatives. For example:

Start with 4,6-dimethyl-2-hydroxypyrimidine (CAS: 5536-40-3) .

Introduce the acetic acid moiety via nucleophilic substitution or coupling reactions.

Optimize reaction conditions (e.g., temperature: 80–100°C, solvent: DMF or THF, catalyst: Pd or Cu-based) to enhance yield.
Purification via column chromatography or recrystallization is critical to achieve >95% purity. Similar approaches are validated in substituted pyrimidine syntheses .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ SHELXS/SHELXD for phase determination .
  • Refinement : Refine anisotropic displacement parameters using SHELXL .
  • Validation : Analyze bond lengths, angles, and hydrogen-bonding networks (e.g., O–H···N interactions) using WinGX and ORTEP for visualization .
  • Example: Pyrimidine derivatives like N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide show R-factors <0.05 when refined with SHELXL .

Advanced Research Questions

Q. How can contradictions between NMR and X-ray data for this compound be resolved?

  • Methodological Answer :
  • Step 1 : Validate NMR assignments via 2D techniques (HSQC, HMBC) to confirm proton-carbon correlations.
  • Step 2 : Cross-check crystallographic data (e.g., torsion angles) with computed NMR chemical shifts (DFT/B3LYP/6-311++G(d,p)).
  • Step 3 : Investigate dynamic effects (e.g., tautomerism) using variable-temperature NMR or neutron diffraction.
    Discrepancies often arise from solvent effects or polymorphism, as seen in 5-substituted pyrimidines .

Q. What experimental designs are effective for evaluating this compound’s pharmacological activity?

  • Methodological Answer :
  • In Vitro Assays :
  • Antimicrobial : Minimum Inhibitory Concentration (MIC) testing against S. aureus and E. coli .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Target Identification : Molecular docking (AutoDock Vina) to enzymes like thymidine phosphorylase, a target for pyrimidine-based inhibitors .
  • Data Interpretation : Compare results with structurally similar compounds (e.g., 5-amino-4,6-dichloropyrimidines ).

Q. How can computational methods enhance understanding of this compound’s hydrogen-bonding network?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) to map hydrogen-bond stability.
  • Quantum Mechanics (QM) : Calculate electrostatic potential surfaces (ESP) to predict interaction sites.
  • Crystallographic Tools : Use Mercury (CCDC) to analyze packing motifs and compare with experimental data from similar pyrimidines .

Key Notes

  • Safety : While safety data for the exact compound is limited, pyrimidine analogs often require handling with PPE (gloves, goggles) due to acute toxicity risks .
  • Software Tools : SHELX (structure refinement), WinGX (data processing), and Mercury (packing analysis) are industry standards .
  • Data Sources : Prioritize crystallographic databases (CCDC, ICSD) and pharmacological repositories (ChEMBL) over commercial sites.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Hydroxy-4,6-dimethylpyrimidin-5-yl)acetic acid
Reactant of Route 2
2-(2-Hydroxy-4,6-dimethylpyrimidin-5-yl)acetic acid

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